molecular formula C19H15N3O2 B8742567 2,3-Dihydro-2-(2-hydroxyethyl)-3-oxo-5,6-diphenyl-4-pyridazinecarbonitrile CAS No. 82231-98-9

2,3-Dihydro-2-(2-hydroxyethyl)-3-oxo-5,6-diphenyl-4-pyridazinecarbonitrile

Cat. No. B8742567
CAS RN: 82231-98-9
M. Wt: 317.3 g/mol
InChI Key: KYJIQDDWMKBSEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3-Dihydro-2-(2-hydroxyethyl)-3-oxo-5,6-diphenyl-4-pyridazinecarbonitrile is a useful research compound. Its molecular formula is C19H15N3O2 and its molecular weight is 317.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2,3-Dihydro-2-(2-hydroxyethyl)-3-oxo-5,6-diphenyl-4-pyridazinecarbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,3-Dihydro-2-(2-hydroxyethyl)-3-oxo-5,6-diphenyl-4-pyridazinecarbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

82231-98-9

Product Name

2,3-Dihydro-2-(2-hydroxyethyl)-3-oxo-5,6-diphenyl-4-pyridazinecarbonitrile

Molecular Formula

C19H15N3O2

Molecular Weight

317.3 g/mol

IUPAC Name

2-(2-hydroxyethyl)-3-oxo-5,6-diphenylpyridazine-4-carbonitrile

InChI

InChI=1S/C19H15N3O2/c20-13-16-17(14-7-3-1-4-8-14)18(15-9-5-2-6-10-15)21-22(11-12-23)19(16)24/h1-10,23H,11-12H2

InChI Key

KYJIQDDWMKBSEL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=O)N(N=C2C3=CC=CC=C3)CCO)C#N

Origin of Product

United States

Synthesis routes and methods

Procedure details

17.7 grams (0.065 mole) of the product of Example 1 was dissolved in 60 mls of dry dimethylformamide along with 0.25 grams of potassium hydroxide and 7.5 grams (0.085 mole) of ethylene carbonate. The mixture was heated to 100° C. and maintained for 2 hours until no carbon dioxide was liberated. The solution was then heated at 110° C. for 30 minutes. The solution was filtered and the dimethylformamide was distilled under reduced pressure with a mechanical pump. The solid was dried in a drying pistol using xylene as the solvent. The residual solid was recrystallized from ethyl alcohol to give 10.4 grams (50%) yield of a solid melting at 197°-198° C. Calculated for C19H15N3O2, C, 71.9; H, 4.8; N, 13.2. Found: C, 71.7; H, 4.71; N, 13.5. The infrared spectra showed the OH group at 2.9μ, the nitrile band at 4.5μ, and the carbonyl band at 6.0μ. The NMR confirmed that the product was the desired material.
Quantity
17.7 g
Type
reactant
Reaction Step One
Quantity
0.25 g
Type
reactant
Reaction Step One
Quantity
7.5 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.